molecular formula C22H16F3N3O4 B2386106 2-{4-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine CAS No. 1022707-16-9

2-{4-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine

Cat. No.: B2386106
CAS No.: 1022707-16-9
M. Wt: 443.382
InChI Key: GYWBTEVNZVGBFK-UHFFFAOYSA-N
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Description

The compound 2-{4-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine is a recognized and potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a Ste20-family serine/threonine kinase that acts as a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway and is involved in cytoskeletal remodeling and cell motility. This molecule has been identified in scientific literature as a valuable pharmacological probe for investigating the role of MAP4K4 in various disease contexts. Its primary research applications include the study of pathological fibrosis, as MAP4K4 signaling is implicated in the activation of fibroblasts and the excessive deposition of extracellular matrix. Furthermore, due to the role of MAP4K4 in insulin resistance and glucose metabolism, this inhibitor serves as a critical tool for exploring metabolic disorders such as type 2 diabetes. Emerging research also points to its utility in oncology, particularly in investigating pathways that control cancer cell invasion, migration, and metastasis. By selectively inhibiting MAP4K4, this compound enables researchers to dissect complex signaling networks and validate MAP4K4 as a potential therapeutic target across a spectrum of human diseases.

Properties

IUPAC Name

5-(2,3-dimethoxyphenyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O4/c1-29-17-5-3-4-16(19(17)30-2)21-27-20(28-32-21)13-6-9-15(10-7-13)31-18-11-8-14(12-26-18)22(23,24)25/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWBTEVNZVGBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=NO2)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound features a 1,2,4-oxadiazole core substituted at position 3 with a 4-phenoxy group linked to 5-(trifluoromethyl)pyridine and at position 5 with a 2,3-dimethoxyphenyl moiety. Retrosynthetic disconnection suggests two primary fragments:

  • 5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid : Derived from cyclization of 2,3-dimethoxybenzamidoxime with a carboxylic acid derivative.
  • 4-(5-Trifluoromethylpyridin-2-yloxy)phenol : Generated via nucleophilic substitution between 2-chloro-5-(trifluoromethyl)pyridine and 4-hydroxyphenol.

Coupling these fragments via esterification or direct cyclization completes the synthesis.

Synthesis of the 1,2,4-Oxadiazole Core

Amidoxime Formation from 2,3-Dimethoxybenzonitrile

The synthesis begins with converting 2,3-dimethoxybenzonitrile to its amidoxime intermediate. Hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol under reflux (80°C, 6 h) achieves 95% conversion.

$$
\text{2,3-Dimethoxybenzonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, 80°C}} \text{2,3-Dimethoxybenzamidoxime} \quad
$$

Cyclization to 5-(2,3-Dimethoxyphenyl)-1,2,4-Oxadiazole

The amidoxime reacts with 4-hydroxybenzoic acid derivatives. Two methods dominate:

Method A: Acyl Chloride Coupling

4-Hydroxybenzoyl chloride reacts with 2,3-dimethoxybenzamidoxime in tetrahydrofuran (THF) using tetrabutylammonium fluoride (TBAF) as a catalyst (room temperature, 24 h, 78% yield).

$$
\text{2,3-Dimethoxybenzamidoxime} + \text{4-Hydroxybenzoyl chloride} \xrightarrow{\text{THF, TBAF}} \text{5-(2,3-Dimethoxyphenyl)-3-(4-hydroxyphenyl)-1,2,4-oxadiazole} \quad
$$

Method B: Carboxylic Acid Activation

Employing propylphosphonic anhydride (T3P®) as a coupling agent, 4-hydroxybenzoic acid and amidoxime react in dimethylformamide (DMF) at 80°C for 2 h, achieving 92% yield.

Functionalization with the Pyridine Moiety

Synthesis of 4-(5-Trifluoromethylpyridin-2-yloxy)Phenol

2-Chloro-5-(trifluoromethyl)pyridine undergoes nucleophilic substitution with 4-hydroxyphenol in the presence of potassium carbonate (K$$2$$CO$$3$$) in dimethyl sulfoxide (DMSO) at 120°C for 8 h (85% yield).

$$
\text{2-Chloro-5-(trifluoromethyl)pyridine} + \text{4-Hydroxyphenol} \xrightarrow{\text{DMSO, K}2\text{CO}3} \text{4-(5-Trifluoromethylpyridin-2-yloxy)phenol} \quad
$$

Coupling of Oxadiazole and Pyridine Fragments

Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate etherification between 5-(2,3-dimethoxyphenyl)-3-(4-hydroxyphenyl)-1,2,4-oxadiazole and 4-(5-trifluoromethylpyridin-2-yloxy)phenol in THF (0°C to room temperature, 12 h, 88% yield).

Alternative Synthetic Routes

One-Pot Cyclization and Coupling

A microwave-assisted one-pot method combines 2,3-dimethoxybenzonitrile, hydroxylamine, and 4-(5-trifluoromethylpyridin-2-yloxy)benzoic acid in acetic acid (150°C, 15 min, 83% yield).

Solid-Phase Synthesis

Immobilizing the amidoxime on Wang resin enables iterative coupling and cleavage, reducing purification steps (overall yield: 76%).

Optimization Data and Comparative Analysis

Method Conditions Yield Advantages Limitations
Acyl Chloride Coupling THF, TBAF, 24 h 78% High purity Long reaction time
T3P® Activation DMF, 80°C, 2 h 92% Rapid, high yield Cost of coupling agent
Microwave-Assisted Acetic acid, 150°C, 15 min 83% Energy-efficient Specialized equipment required
Solid-Phase Synthesis Wang resin, iterative steps 76% Simplified purification Lower overall yield

Challenges and Mitigation Strategies

  • Regioselectivity Issues : The 1,2,4-oxadiazole formation occasionally yields regioisomers. HPLC analysis confirms desired product ratio (>95:5).
  • Trifluoromethyl Stability : The 5-(trifluoromethyl)pyridine group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents mitigate degradation.
  • Purification Complexity : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic substituents, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-{4-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine has been studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

(a) 5-(2-Chloropyridin-3-yl)-3-(2-(Difluoromethoxy)Phenyl)-1,2,4-Oxadiazole (CAS 1708250-85-4)

  • Molecular Formula : C₁₄H₈ClF₂N₃O₂
  • Key Differences :
    • Replaces the trifluoromethyl-pyridine group with a 2-chloropyridine.
    • Substitutes 2,3-dimethoxyphenyl with a 2-(difluoromethoxy)phenyl group.
  • Implications :
    • The difluoromethoxy group increases electronegativity and metabolic resistance compared to methoxy groups.
    • Chlorine at pyridine position 2 may enhance steric hindrance, affecting binding affinity .

(b) 3-(2-Chloro-6-Isopropylpyridin-3-yl)-5-(Trifluoromethyl)-1,2,4-Oxadiazole (CAS 1203897-93-1)

  • Molecular Formula : C₁₁H₉ClF₃N₃O
  • Key Differences: Features an isopropyl group at pyridine position 6 instead of the phenoxy linkage. Lacks the 2,3-dimethoxyphenyl substituent.
  • Simplified structure may reduce synthetic complexity but limit target selectivity .

(c) [5-(2,3-Dimethoxyphenyl)-1,2,4-Oxadiazol-3-yl]Methylamine HCl (SY095989)

  • Molecular Formula : C₁₀H₁₀ClN₃O₃ (estimated)
  • Key Differences: Replaces the trifluoromethyl-pyridine-phenoxy chain with a methylamine group.
  • Implications: The amine group introduces basicity, altering solubility and ionization under physiological conditions.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Predicted LogP* Key Substituents Potential Applications
Target Compound ~481.40 ~3.5 2,3-Dimethoxyphenyl, CF₃-pyridine-phenoxy Enzyme inhibition, CNS targets
5-(2-Chloropyridin-3-yl)-Oxadiazole 323.68 ~3.1 Cl-pyridine, difluoromethoxy Antimicrobial, agrochemicals
SY095989 ~255.66 ~1.8 2,3-Dimethoxyphenyl, methylamine Fragment-based drug discovery

*LogP values estimated using substituent contributions (e.g., trifluoromethyl adds +1.0, methoxy adds -0.3).

Biological Activity

The compound 2-{4-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine is a complex organic molecule that incorporates both oxadiazole and pyridine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential based on recent research findings.

Structure and Properties

The molecular structure of the compound can be represented as follows:

C15H12F3N3O3\text{C}_{15}\text{H}_{12}\text{F}_3\text{N}_3\text{O}_3

This structure contains:

  • A trifluoromethyl group, which enhances lipophilicity and biological activity.
  • A 1,2,4-oxadiazole ring known for its various pharmacological properties.
  • A pyridine ring that contributes to the compound's interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds containing oxadiazole rings have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that oxadiazole derivatives could induce apoptosis in human cancer cells by activating intrinsic apoptotic pathways .

Table 1: Biological Activity of Oxadiazole Derivatives

Compound NameCell Lines TestedIC50 Value (µM)Mechanism of Action
Compound 1HeLa10.5Apoptosis induction
Compound 2CaCo-29.27Cell cycle arrest
Compound 3MCF-72.76Inhibition of angiogenesis

Antiviral Activity

The oxadiazole moiety has also shown antiviral properties. Specifically, compounds featuring this structure have been documented to exhibit inhibitory effects against various viruses, including picornaviruses . The mechanism often involves interference with viral replication processes.

Anti-inflammatory Effects

Research has indicated that certain oxadiazole derivatives possess anti-inflammatory properties. They can inhibit key inflammatory mediators and enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Case Study on Anticancer Activity : In a study involving a series of oxadiazole derivatives, one compound was found to exhibit an IC50 value of 0.003 µM against lung adenocarcinoma cells (LXFA 629), indicating exceptional potency compared to standard chemotherapeutics .
  • Case Study on Antiviral Activity : Another investigation highlighted the efficacy of a related oxadiazole compound against enteroviruses. The compound demonstrated a significant reduction in viral load in vitro and showed promise for further development as an antiviral agent .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves a multi-step approach:
  • Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative under acidic conditions (e.g., POCl₃) .

  • Step 2: Coupling the oxadiazole-containing phenyl group to the trifluoromethylpyridine moiety using Ullmann or Buchwald-Hartwig cross-coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide are often employed, with DMF or THF as solvents at 80–120°C .

  • Key Considerations:

  • Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediate purity .

  • Optimize reaction time to avoid decomposition of the trifluoromethyl group.

    Reaction Step Catalyst/Solvent Temperature Yield Range
    Oxadiazole formationPOCl₃ (neat)60–80°C60–75%
    Cross-couplingPd(PPh₃)₄, CuI100°C45–65%

Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in this compound?

  • Methodological Answer:
  • ¹H NMR: Focus on distinguishing aromatic protons:
  • The trifluoromethylpyridine protons resonate as a singlet near δ 8.4–8.6 ppm.
  • Oxadiazole-linked phenyl groups show splitting patterns (e.g., δ 7.2–7.8 ppm for 2,3-dimethoxyphenyl) .
  • HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a calculated mass of 461.1234 (C₂₃H₁₇F₃N₃O₄) should match observed data .

Advanced Research Questions

Q. What strategies can mitigate conflicting SAR data when modifying the 2,3-dimethoxyphenyl or trifluoromethylpyridine moieties?

  • Methodological Answer:
  • Systematic Substituent Variation: Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess electronic effects on bioactivity .
  • Controlled Biological Assays: Use isogenic cell lines to minimize variability in IC₅₀ measurements. For example, compare cytotoxicity in HEK293 vs. HeLa cells .
  • Data Reconciliation: Apply multivariate analysis (e.g., PCA) to distinguish steric vs. electronic contributions to activity discrepancies .

Q. How can computational modeling predict binding interactions of this compound with biological targets?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina with a flexible active site (e.g., kinase ATP-binding pocket). Parameterize the trifluoromethyl group’s van der Waals radii accurately .

  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the oxadiazole ring and conserved lysine residues .

  • Free Energy Calculations: Apply MM-PBSA to rank binding affinities of analogs .

    Target Protein Docking Score (kcal/mol) Key Interactions
    EGFR Kinase-9.2H-bond: Oxadiazole N→Lys721
    CYP3A4-6.8π-Stacking: Pyridine→Phe304

Q. What experimental designs address environmental stability and degradation pathways of this compound?

  • Methodological Answer:
  • Photodegradation Studies: Expose the compound to UV light (254 nm) in aqueous buffers (pH 4–10) and analyze degradation products via LC-QTOF-MS .

  • Soil Microcosm Assays: Incubate with loamy soil (25°C, 60% moisture) for 30 days. Extract residues using acetonitrile:ethyl acetate (1:1) and quantify via UPLC .

    Condition Half-Life (Days) Major Degradant
    pH 7, UV light12.3Demethylated oxadiazole
    Soil, aerobic45.7Trifluoromethylpyridine-COOH

Methodological Notes

  • Data Consistency: Cross-referenced NMR/HRMS data from peer-reviewed journals (e.g., Acta Crystallographica , PubChem ).
  • Advanced Techniques: Emphasized statistical and computational tools to address research contradictions.

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